3-Formyl-2-pyrazinecarboxylic acid
Description
3-Formyl-2-pyrazinecarboxylic acid is a chemical compound with the molecular formula C6H4N2O3 . It appears as a light pink to light red solid .
Synthesis Analysis
The synthesis of pyrazines, including this compound, can involve a sequence that begins with the diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization . Another method involves the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies . The electronic charge distribution for the studied acids and their salts with lithium, sodium, and potassium was calculated .Chemical Reactions Analysis
Reactions of 3-amino-2-pyrazinecarboxylic acid with SnCl2 under different hydrothermal conditions and crystallization processes produced two new mononuclear Sn(ii) compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 152.11 . It is slightly soluble in methanol and water . Its boiling point is 354.2±42.0°C at 760 mmHg, and it has a predicted density of 1.519±0.06 g/cm3 .Future Directions
The future directions for 3-Formyl-2-pyrazinecarboxylic acid could involve further exploration of its synthesis methods, its potential applications, and its properties. For instance, the synthesis and study of complexes of this type constitute the general aim of some current work . Additionally, the manufacture and uses of furan platform chemicals directly available from biomass are being explored .
Properties
IUPAC Name |
3-formylpyrazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-3-4-5(6(10)11)8-2-1-7-4/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFOIVLINCDLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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